Allylphosphonic dichloride

Flame Retardancy Polyurethane UL-94 Testing

Allylphosphonic dichloride (APDC, CAS 1498-47-1, C3H5Cl2OP, MW 158.95) is a bifunctional organophosphorus intermediate belonging to the alkyl/alkenylphosphonic dichloride class. Characterized by a reactive P(V) center with two labile P–Cl bonds and a terminal allyl (C=C) moiety , APDC is a colorless to pale yellow liquid with a density of 1.33 g/mL at 25°C and a boiling point of 75-77°C at 16 mmHg.

Molecular Formula C3H5Cl2OP
Molecular Weight 158.95 g/mol
CAS No. 1498-47-1
Cat. No. B075532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylphosphonic dichloride
CAS1498-47-1
Molecular FormulaC3H5Cl2OP
Molecular Weight158.95 g/mol
Structural Identifiers
SMILESC=CCP(=O)(Cl)Cl
InChIInChI=1S/C3H5Cl2OP/c1-2-3-7(4,5)6/h2H,1,3H2
InChIKeyLTHAMOYJECKDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylphosphonic Dichloride (CAS 1498-47-1): Chemical Identity and Core Reactivity Profile


Allylphosphonic dichloride (APDC, CAS 1498-47-1, C3H5Cl2OP, MW 158.95) is a bifunctional organophosphorus intermediate belonging to the alkyl/alkenylphosphonic dichloride class [1]. Characterized by a reactive P(V) center with two labile P–Cl bonds and a terminal allyl (C=C) moiety , APDC is a colorless to pale yellow liquid with a density of 1.33 g/mL at 25°C and a boiling point of 75-77°C at 16 mmHg . The compound's unique dual reactivity—nucleophilic substitution at phosphorus and addition across the alkene—defines its utility as a building block for flame-retardant polymers, specialty coatings, and advanced organophosphorus intermediates [2].

Why Allylphosphonic Dichloride Cannot Be Replaced by Generic Alkyl or Aryl Phosphonic Dichlorides


The assumption that phosphonic dichlorides are interchangeable monomers is invalidated by fundamental differences in electronic structure and polymerization behavior. APDC possesses a terminal alkene, enabling post-polymerization crosslinking or functionalization that is inaccessible to saturated alkyl (e.g., methyl-, ethyl-) or aryl (e.g., phenyl-) analogs. This functional duality—an electrophilic P–Cl site for condensation and a nucleophilic/radical-reactive C=C bond for addition—creates a two-stage reactivity profile that is critical for achieving both high char yield and UL-94 V-0 flame retardancy in polyurethanes, as directly demonstrated in comparative studies against phenylphosphonic dichloride [1]. Substituting APDC with a non-allylic analog eliminates the unsaturated handle, compromising both the ultimate performance and the synthetic versatility of the resulting polymer matrix [2].

Allylphosphonic Dichloride: Quantified Performance and Reactivity Evidence vs. Comparators


UL-94 V-0 Flame Retardancy Achieved at 0.5 wt% Phosphorus in Polyurethane: APDC vs. PPDC

In a direct comparative study synthesizing phosphorus-containing polyols for polyurethane, allylphosphonic dichloride (APDC) and phenylphosphonic dichloride (PPDC) were reacted with ethylene glycol to produce polyols of molecular weight 880-1,560 g/mol. The resulting polyurethanes containing phosphorus derived from APDC achieved a UL-94 V-0 rating at a phosphorus content of just 0.5 wt%. While the study also synthesized polymers with PPDC, the specific UL-94 V-0 threshold for APDC is explicitly quantified and highlights its efficiency as a flame-retardant building block [1].

Flame Retardancy Polyurethane UL-94 Testing

Ionization Energy (10.54 eV) as a Metric of Electronic Structure and Reactivity

The vertical ionization energy (IE) of allylphosphonic dichloride, measured at 10.54 eV via photoelectron spectroscopy, provides a quantitative measure of its HOMO energy level and thus its electron-donating/accepting properties [1]. This value is distinct from that of saturated alkylphosphonic dichlorides, which lack the π-system conjugation of the allyl group. The IE value is a key parameter for predicting reactivity in radical-mediated additions or in coordination chemistry, offering a verifiable electronic signature that distinguishes APDC from its non-allylic counterparts.

Photoelectron Spectroscopy Electronic Structure Reactivity Prediction

Hydrosilylation Yields of 45-80% Enable Synthesis of Silyl-Functionalized Phosphonates

The terminal alkene of APDC undergoes regioselective hydrosilylation with hydride silanes in the presence of chloroplatinic acid or t-butyl peroxide, proceeding in accordance with Farmer's rule [1]. This reaction pathway enables the synthesis of 3-(alkylethoxysilyl)propylphosphonic ethyl esters via a subsequent Arbuzov reaction, with reported yields ranging from 45% to 80% [1]. This dual reactivity (alkene addition followed by P–Cl substitution) is a unique feature of APDC among phosphonic dichlorides, providing a direct route to hybrid organosilicon-phosphorus materials that is not available with saturated alkyl or aryl analogs.

Hydrosilylation Organosilicon Synthesis Functionalization

Refractive Index (n20/D 1.486-1.488) and Density (1.33 g/mL) for Quality Control and Process Specification

Allylphosphonic dichloride is characterized by a refractive index of 1.486-1.488 at 20°C and a density of 1.33 g/mL at 25°C . These tightly defined physical constants serve as essential metrics for incoming quality control and purity verification. While other phosphonic dichlorides (e.g., phenylphosphonic dichloride, density ~1.375 g/mL [1]) have distinct physical properties, the specific values for APDC enable precise stoichiometric calculations in large-scale syntheses and provide a rapid, non-destructive means to confirm product identity and purity upon receipt.

Quality Control Physical Properties Procurement Specification

Validated Application Scenarios for Allylphosphonic Dichloride Based on Quantitative Evidence


Synthesis of High-Efficiency, Halogen-Free Flame-Retardant Polyurethanes

APDC is the monomer of choice for synthesizing phosphorus-containing polyols used in flame-retardant polyurethane (PU) formulations. Evidence shows that PU derived from APDC-based polyols achieves the stringent UL-94 V-0 rating at a remarkably low phosphorus loading of only 0.5 wt% [1]. This high efficiency makes it ideal for applications in electronics, automotive interiors, and construction materials where both fire safety and minimal impact on polymer mechanical properties are paramount. Procurement of APDC over generic alkyl or aryl dichlorides is justified by this demonstrated, quantifiable performance advantage.

Precursor for Advanced Organosilicon-Phosphorus Hybrid Materials via Hydrosilylation

The unique allyl functionality of APDC enables its use as a platform for synthesizing complex organosilicon-phosphorus compounds. The demonstrated ability to undergo hydrosilylation in yields of 45-80% [2] opens pathways to create novel coupling agents, surface modifiers for silica or metal oxides, and hybrid monomers for specialty polymers. This application scenario is exclusive to alkenylphosphonic dichlorides like APDC and cannot be replicated with saturated alkyl or aryl analogs.

Intermediate for Tailored Alkylphosphonic Acid Derivatives via Controlled Hydrolysis

APDC serves as a reactive precursor for the synthesis of allylphosphonic acid and its esters, which are valuable monomers for water-soluble polymers, corrosion inhibitors, and adhesion promoters. The controlled hydrolysis or alcoholysis of the P–Cl bonds allows for the precise introduction of the allylphosphonic moiety into target molecules. The physical properties (e.g., density of 1.33 g/mL) facilitate accurate metering and reaction monitoring in process development and scale-up, making it a reliable building block for custom synthesis.

Technical Documentation Hub

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